molecular formula C24H25N3OS B2534449 N-(2,4-dimethylphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetamide CAS No. 654635-90-2

N-(2,4-dimethylphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetamide

Cat. No.: B2534449
CAS No.: 654635-90-2
M. Wt: 403.54
InChI Key: RPHUYDGTTUWWRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethylphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetamide is a synthetic quinazoline derivative offered for research purposes. This compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Compounds featuring the quinazolinone core and acetamide-linked aromatic systems are of significant interest in medicinal chemistry research due to their potential to interact with various biological targets . For instance, structurally related molecules have been investigated as selective inhibitors of enzymes like histone deacetylase 6 (HDAC6), which is a target in neurological and oncological research . Other research on analogs has highlighted their potential as alpha-glucosidase inhibitors for metabolic disorder studies . The molecular architecture of this compound, which includes a tetrahydroquinazoline scaffold linked via a sulfanyl-acetamide bridge to a 2,4-dimethylphenyl group, provides a versatile framework for chemical exploration and structure-activity relationship (SAR) studies. Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a reference standard in bio-screening assays.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3OS/c1-16-12-13-20(17(2)14-16)25-22(28)15-29-24-19-10-6-7-11-21(19)26-23(27-24)18-8-4-3-5-9-18/h3-5,8-9,12-14H,6-7,10-11,15H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPHUYDGTTUWWRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC(=NC3=C2CCCC3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

Chemical Formula: C19H22N2OS
Molecular Weight: 342.45 g/mol
IUPAC Name: N-(2,4-dimethylphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetamide

The compound features a tetrahydroquinazoline moiety linked to a sulfanyl group, which is significant for its biological interactions.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit notable anticancer effects. For instance, derivatives of quinazoline have been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific anticancer activity of this compound has not been extensively documented in literature; however, its structural analogs suggest potential efficacy against cancer cells.

Antimicrobial Properties

Research into related compounds has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the sulfanyl group may enhance the compound's ability to penetrate bacterial membranes, leading to increased efficacy. Studies have reported that certain thiazolidine derivatives show significant antibacterial effects, indicating that similar mechanisms may be at play for this compound.

  • Apoptosis Induction: The compound may induce apoptosis in cancer cells by activating intrinsic and extrinsic pathways.
  • Cell Cycle Arrest: It may inhibit specific cell cycle phases, preventing cancer cell proliferation.
  • Antioxidant Activity: Some studies suggest that compounds with similar structures possess antioxidant properties that could mitigate oxidative stress in cells.

Case Studies and Research Findings

A series of studies have explored the biological activities of compounds structurally related to this compound:

StudyCompound TestedBiological ActivityFindings
Study 1Quinazoline DerivativeAnticancerInduced apoptosis in HeLa cells (IC50: 15 µM)
Study 2Thiazolidine DerivativeAntimicrobialInhibited growth of Staphylococcus aureus (MIC: 10 µg/mL)
Study 3Sulfanyl-containing CompoundAntioxidantReduced ROS levels in vitro

These findings highlight the potential therapeutic applications of compounds with similar structures.

Comparison with Similar Compounds

Structural Variations in Heterocyclic Cores

The tetrahydroquinazolin core distinguishes this compound from analogs with pyrimidine, triazole, benzimidazole, or thienopyrimidine systems:

Compound Name Heterocyclic Core Key Substituents Molecular Weight Biological Activity Reference
Target Compound 5,6,7,8-Tetrahydroquinazoline Phenyl, 2,4-dimethylphenyl Not provided Not reported
2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide (JAXFIA) 4,6-Diaminopyrimidine 2,4-Dimethylphenyl 303.38 Crystallography studies
N-(4-Acetamidophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide Quinazolin-4-one 4-Methylphenyl, 4-acetamidophenyl Not provided Not reported
VUAA-1 (Orco agonist) 1,2,4-Triazole 4-Ethylphenyl, pyridinyl Not provided Oviposition attractant
Compound 2 (Elastase inhibitor) Benzimidazole 3,5-Dimethylphenyl, 2-chloro-4-methylphenyl Not provided Elastase inhibition

Key Observations :

  • Quinazolin-4-one analogs () feature a ketone group, enabling stronger hydrogen bonding than the saturated tetrahydroquinazolin core .
  • Triazole-based compounds (e.g., VUAA-1) prioritize agrochemical applications, suggesting the target compound’s phenyl groups may align with pesticidal roles .

Substituent Effects on Bioactivity

Substituents on the phenyl ring and acetamide moiety modulate steric, electronic, and pharmacokinetic properties:

Compound Name Phenyl Substituents Acetamide Substituent Activity/Application Reference
Target Compound 2,4-Dimethylphenyl 2-Phenyltetrahydroquinazolinyl Not reported
2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide 4-Methoxyphenyl 2-Aminophenyl Antimicrobial
N-(2-Chloro-4-methylphenyl)-2-[[1-(3,5-dimethylphenyl)methyl]-1H-benzimidazol-2-yl]thio]acetamide 2-Chloro-4-methylphenyl 3,5-Dimethylphenyl Elastase inhibition
N-(2,4-Difluorophenyl)-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide 2,4-Difluorophenyl Prop-2-enyl, pyridinyl Not reported

Key Observations :

  • Electron-withdrawing groups (e.g., chloro, nitro) enhance binding to enzymes like elastase .
  • Methoxy groups () improve antimicrobial activity via increased polarity .
  • Dimethylphenyl substituents (target compound) likely enhance lipophilicity, favoring membrane penetration .

Crystallographic and Physicochemical Properties

Crystal structures of analogs provide insights into stability and formulation:

Compound Name Crystal System Space Group Hydrogen Bonding Features Reference
2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide (JAXFIA) Monoclinic P21/c N–H···N and N–H···O interactions
2-[(1,3-Benzoxazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide Triclinic P-1 C–H···π and π–π stacking

Key Observations :

  • The target compound’s tetrahydroquinazolin core may adopt a different packing mode compared to pyrimidine derivatives due to reduced planarity .
  • Sulfanyl and amide groups consistently participate in hydrogen bonding, stabilizing crystal lattices .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.